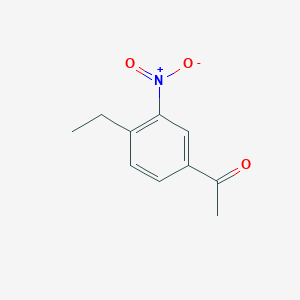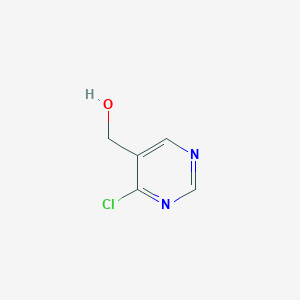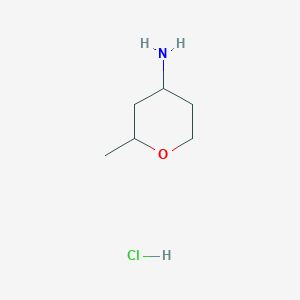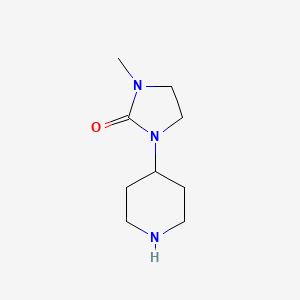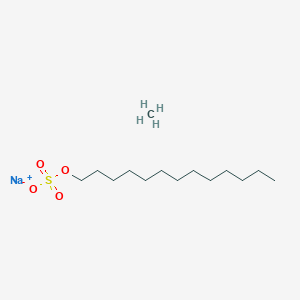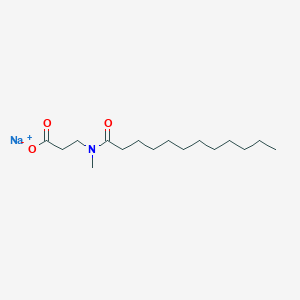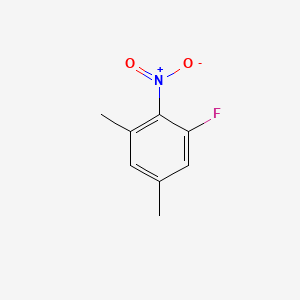
1-Fluor-3,5-dimethyl-2-nitrobenzol
Übersicht
Beschreibung
1-Fluoro-3,5-dimethyl-2-nitrobenzene is an organic compound with the molecular formula C8H8FNO2 It is a derivative of nitrobenzene, characterized by the presence of a fluorine atom and two methyl groups on the benzene ring
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Target of Action
The primary target of 1-Fluoro-3,5-dimethyl-2-nitrobenzene is the aromatic ring structure of benzene derivatives . The compound interacts with the pi electrons in the benzene ring, which are delocalized in six p orbitals above and below the plane of the benzene ring .
Mode of Action
The mode of action of 1-Fluoro-3,5-dimethyl-2-nitrobenzene involves electrophilic aromatic substitution . The compound acts as an electrophile, forming a sigma-bond with the benzene ring and generating a positively charged benzenonium intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The biochemical pathways affected by 1-Fluoro-3,5-dimethyl-2-nitrobenzene are primarily those involving benzene and its derivatives . The compound’s interaction with the benzene ring can lead to the formation of various substituted benzene derivatives . .
Pharmacokinetics
It is known that the compound’s adme (absorption, distribution, metabolism, and excretion) properties can significantly impact its bioavailability
Result of Action
The result of the action of 1-Fluoro-3,5-dimethyl-2-nitrobenzene is the formation of a substituted benzene ring . This can lead to the creation of various benzene derivatives, depending on the specific conditions and reactants present
Action Environment
The action of 1-Fluoro-3,5-dimethyl-2-nitrobenzene can be influenced by various environmental factors . For example, the compound should be handled in a well-ventilated area to avoid breathing in dust, gas, or vapors . Additionally, contact with skin and eyes should be avoided, and personal protective equipment should be worn when handling the compound . These precautions can help ensure the compound’s efficacy and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Fluoro-3,5-dimethyl-2-nitrobenzene can be synthesized through a multi-step process involving nitration and fluorination of 1,3-dimethylbenzene. The nitration step typically involves the reaction of 1,3-dimethylbenzene with a mixture of concentrated nitric acid and sulfuric acid, resulting in the formation of 1,3-dimethyl-2-nitrobenzene.
Industrial Production Methods: Industrial production of 1-Fluoro-3,5-dimethyl-2-nitrobenzene follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to optimize production efficiency and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Fluoro-3,5-dimethyl-2-nitrobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The nitro group and fluorine atom on the benzene ring make it susceptible to electrophilic aromatic substitution reactions.
Nucleophilic Aromatic Substitution: The presence of the electron-withdrawing nitro group facilitates nucleophilic aromatic substitution reactions, where nucleophiles such as amines or phenols replace the fluorine atom.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid and sulfuric acid.
Fluorination: Fluorine gas or hydrogen fluoride.
Nucleophilic Substitution: Potassium carbonate in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed:
Nitration: Formation of additional nitro-substituted products.
Nucleophilic Substitution: Formation of substituted benzene derivatives with nucleophiles replacing the fluorine atom.
Vergleich Mit ähnlichen Verbindungen
5-Fluoro-1,3-dimethyl-2-nitrobenzene: Similar structure with the fluorine atom in a different position.
2-Fluoro-1,3-dimethyl-5-nitrobenzene: Another positional isomer with different reactivity and properties.
Uniqueness: The combination of the nitro group and fluorine atom in the 2 and 1 positions, respectively, provides distinct electronic and steric effects compared to its isomers .
Eigenschaften
IUPAC Name |
1-fluoro-3,5-dimethyl-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2/c1-5-3-6(2)8(10(11)12)7(9)4-5/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGLWCYVNZDSDNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)F)[N+](=O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80619255 | |
| Record name | 1-Fluoro-3,5-dimethyl-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80619255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
315-13-9 | |
| Record name | 1-Fluoro-3,5-dimethyl-2-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=315-13-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Fluoro-3,5-dimethyl-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80619255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



